2-(4-Butoxyphenyl)ethane-1-thiol
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Overview
Description
2-(4-Butoxyphenyl)ethane-1-thiol: is an organic compound with the molecular formula C12H18OS . It is a thiol derivative, characterized by the presence of a sulfhydryl (-SH) group attached to an ethane chain, which is further connected to a butoxy-substituted phenyl ring. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzyl chloride with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol . Another method involves the use of Lawesson’s reagent to convert a carbonyl precursor into the thiol compound .
Industrial Production Methods: Industrial production of thiols, including this compound, often involves catalytic hydrogenation of disulfides or the use of thiolacetic acid as a starting material . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, bases
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
2-(4-Butoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)ethane-1-thiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation-reduction reactions, forming disulfides and participating in thiol-disulfide exchange reactions . These reactions are crucial in various biological processes, including protein folding and redox signaling .
Comparison with Similar Compounds
2-Phenylethanethiol: Lacks the butoxy group, making it less hydrophobic.
4-Butylbenzenethiol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethane-1-thiol: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
Uniqueness: 2-(4-Butoxyphenyl)ethane-1-thiol is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity in chemical and biological systems .
Properties
Molecular Formula |
C12H18OS |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)ethanethiol |
InChI |
InChI=1S/C12H18OS/c1-2-3-9-13-12-6-4-11(5-7-12)8-10-14/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
STIKDMQVWIFPCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCS |
Origin of Product |
United States |
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